2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . Another method involves the annulation of pyrimidine moiety to the triazole ring . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and the use of catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds to 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Hydrazine-coupled pyrazole derivatives: These compounds exhibit potent antileishmanial and antimalarial activities.
Triazolopyridines: Used in medicinal chemistry for their diverse biological activities, including acting as enzyme inhibitors.
The uniqueness of 2-(ETHYLSULFANYL)-5-METHYL-7-(1-METHYL-1H-PYRAZOL-4-YL)-N~6~-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N7OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-methyl-7-(1-methylpyrazol-4-yl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H21N7OS/c1-4-28-19-23-18-21-12(2)15(17(27)22-14-8-6-5-7-9-14)16(26(18)24-19)13-10-20-25(3)11-13/h5-11,16H,4H2,1-3H3,(H,22,27)(H,21,23,24) |
InChI Key |
DILBMQZDYOOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3)C4=CN(N=C4)C |
Origin of Product |
United States |
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